3,4-Dibromobicyclo[3.2.1]oct-2-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61692-17-9 |
|---|---|
Molecular Formula |
C8H10Br2 |
Molecular Weight |
265.97 g/mol |
IUPAC Name |
3,4-dibromobicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H10Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2 |
InChI Key |
JZZNKURWGORCEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C(C2Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dibromobicyclo 3.2.1 Oct 2 Ene
Direct Bromination Approaches
Direct electrophilic addition of bromine to the double bond of a bicyclo[3.2.1]oct-2-ene precursor represents a straightforward theoretical approach to 3,4-Dibromobicyclo[3.2.1]oct-2-ene. However, the literature suggests that such reactions on bridged bicyclic systems can be complex, often accompanied by rearrangements.
The electrophilic addition of bromine to alkenes typically proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. In the context of the rigid bicyclo[3.2.1]oct-2-ene framework, the stereochemical outcome is dictated by the facial accessibility of the double bond.
Quantum chemical investigations on related systems, such as exo-tricyclo[3.2.1.0(2,4)]oct-6-ene, indicate that electrophilic attack by bromine preferentially occurs from the less sterically hindered exo face of the molecule. researchgate.net This is attributed to a combination of steric and electronic effects, with the exo face presenting a region of higher electron density. researchgate.netresearchgate.net The initial formation of an exo-bromonium ion is considered more stable than the corresponding endo ion. researchgate.net Following the formation of the exo-bromonium ion, nucleophilic attack by the bromide ion (Br-) would occur from the endo face at either C3 or C4, resulting in a trans-dibromide.
Studies on the bromination of substituted bicyclo[3.2.1]octane systems provide experimental support for these stereochemical predictions. For instance, the reaction of 2-methyl-endo-tricyclo[3.2.1.0(2,4)]octane with bromine yields 2-exo,3-endo-dibromo-2-endo-methylbicyclo[3.2.1]octane, demonstrating a clear stereochemical preference during the formation of the bicyclo[3.2.1]octane skeleton. acs.org
The conditions under which bromination is performed can significantly affect the distribution of products. The choice of brominating agent, solvent, and temperature can determine whether the desired vicinal dibromide is formed or if side reactions such as allylic bromination or skeletal rearrangements dominate.
For example, the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS), a common source of electrophilic bromine, leads to a mixture of rearranged monobromides, including endo-8-bromobicyclo[3.2.1]oct-2-ene, and saturated dibromides. sci-hub.se The formation of rearranged products highlights the potential for Wagner-Meerwein shifts in the carbocationic intermediates that can form during the reaction, especially under ionic conditions. The reaction of bicyclo[3.2.1]oct-2-ene with NBS has been reported to yield 2-bromobicyclo[3.2.1]oct-3-ene, a product of allylic bromination rather than addition to the double bond. sci-hub.se To favor the desired 1,2-addition, conditions that promote an electrophilic mechanism while suppressing radical pathways and carbocation rearrangements are necessary. This often involves using molecular bromine (Br₂) at low temperatures in non-polar solvents like carbon tetrachloride or dichloromethane. acs.org
Table 1: Factors Influencing Direct Bromination
| Parameter | Influence on Reaction Outcome |
| Brominating Agent | Molecular bromine (Br₂) favors electrophilic addition. N-bromosuccinimide (NBS) can lead to allylic bromination or rearrangements. |
| Solvent | Non-polar solvents (e.g., CCl₄, CH₂Cl₂) are typically used for electrophilic addition. Polar or protic solvents can promote ionic rearrangements. |
| Temperature | Low temperatures are generally preferred to minimize side reactions and control selectivity. |
| Additives | Radical inhibitors can suppress unwanted side reactions. Lewis acids can sometimes enhance electrophilicity but may also promote rearrangements. |
Multi-Step Synthetic Routes
Multi-step syntheses, which build the bicyclo[3.2.1]octane skeleton from acyclic or different cyclic precursors, offer greater control over the final structure and are the most prominently documented methods for preparing this compound.
A primary and effective strategy for synthesizing the this compound framework involves the addition of dibromocarbene (:CBr₂) to norbornene (bicyclo[2.2.1]hept-2-ene). chimia.chmcmaster.cabham.ac.uk This reaction proceeds through a [2+1] cycloaddition to form a transient tricyclic intermediate, 3,3-dibromotricyclo[3.2.1.0²⁻⁴]octane. This intermediate is unstable under the reaction conditions and undergoes a spontaneous thermal rearrangement, involving the cleavage of the C2-C4 cyclopropane (B1198618) bond, to yield the thermodynamically more stable exo-3,4-dibromobicyclo[3.2.1]oct-2-ene. chimia.chorgsyn.org
The dibromocarbene is typically generated in situ from bromoform (B151600) (CHBr₃) and a strong base, such as potassium tert-butoxide (t-BuOK). bham.ac.uk The entire sequence represents a ring expansion of the five-membered ring of norbornene into the six-membered ring of the bicyclo[3.2.1]octane system.
Table 2: Representative Multi-Step Synthesis of this compound
| Step | Precursor(s) | Reagents | Intermediate | Product |
| 1 | Norbornene | CHBr₃, t-BuOK | 3,3-Dibromotricyclo[3.2.1.0²⁻⁴]octane | This compound |
Once synthesized, the bromine atoms in this compound can be substituted by various nucleophiles, allowing for further functionalization of the bicyclic scaffold. smolecule.com For example, reaction with benzylamine (B48309) has been used to prepare the corresponding 3-amino derivative. bham.ac.uk
Stereocontrol in the dibromocarbene addition route is highly effective. The cycloaddition of the carbene to the norbornene double bond occurs almost exclusively from the sterically less hindered exo face. chimia.ch This facial selectivity directly translates to the stereochemistry of the final rearranged product, leading specifically to the exo configuration of the resulting this compound. chimia.chorgsyn.org The subsequent thermal rearrangement is a concerted, symmetry-allowed process that proceeds with predictable stereochemistry. This inherent stereocontrol is a major advantage of this synthetic approach.
Chemoenzymatic and Asymmetric Synthetic Pathways
The development of asymmetric routes to chiral bicyclic structures is a significant area of modern organic synthesis. While organocatalysis and transition-metal catalysis have been successfully employed to create a variety of chiral bicyclo[3.2.1]octane derivatives, mdpi.comnih.govnih.gov specific reports on the chemoenzymatic or asymmetric synthesis of this compound are not widely documented in the reviewed literature.
Existing asymmetric strategies often focus on different functionalities. For instance, rhodium(II)-catalyzed asymmetric [3+4] annulation reactions between vinyldiazomethanes and furans have been developed to produce highly functionalized chiral 8-oxabicyclo[3.2.1]octene systems. emory.edu Similarly, palladium-catalyzed asymmetric tandem reactions have been used to construct chiral bicyclo[3.2.1]octanes via desymmetrization of cyclopentenes. nih.gov
Chemoenzymatic methods, such as those using Baeyer-Villiger monooxygenases (BVMOs), have been applied to the desymmetrization of prochiral bicyclic ketones to produce enantiomerically enriched lactones. mdpi.comresearchgate.net However, these methods are not directly applicable to the synthesis of the target carbocyclic dibromoalkene. The absence of specific literature suggests that the asymmetric synthesis of this compound remains a potential area for future research, possibly through the enantioselective synthesis of a suitable precursor like norbornene or through a kinetic resolution of the racemic dibromo product.
Challenges and Innovations in Synthetic Efficiency
The synthesis of this compound and related bicyclo[3.2.1]octane structures is not without its challenges. However, ongoing research has led to innovative solutions to improve synthetic efficiency.
Challenges:
Stereoselectivity: The addition of dihalocarbenes to bicyclic olefins like norbornene can potentially lead to different stereoisomers. Controlling the stereochemistry of the final product is a significant challenge acs.org. In the case of norbornene, the exo addition of the carbene is generally favored due to steric hindrance on the endo face. The subsequent rearrangement must also proceed with a degree of stereochemical control to yield the desired isomer of the final product researchgate.net.
Rearrangements and Side Reactions: The inherent strain in the initial tricyclic adduct makes it prone to rearrangement. While this is necessary to form the desired bicyclo[3.2.1]octane skeleton, controlling this rearrangement to prevent the formation of undesired isomers or byproducts is a key challenge researchgate.net. For instance, the addition of dibromocarbene to bicycloheptadiene can yield a mixture of exo and endo epimers, as well as other rearranged products researchgate.net.
Reaction Conditions: The use of strong bases like potassium tert-butoxide and low temperatures requires careful control to ensure high yields and minimize side reactions bham.ac.uk. The handling of reactive intermediates such as carbenes also necessitates inert reaction conditions.
Innovations in Synthetic Efficiency:
While specific innovations for the synthesis of this compound are not extensively detailed, the broader field of bicyclo[3.2.1]octane synthesis has seen significant advancements that could be applicable.
New Catalytic Methods: Research into the construction of the bicyclo[3.2.1]octane framework has led to the development of novel catalytic methods. These include transition-metal-catalyzed reactions that can offer higher efficiency and selectivity dicp.ac.cn.
Efficient Construction of Functionalized Derivatives: Innovations in the synthesis of highly functionalized bicyclo[3.2.1]octanes, such as bicyclo[3.2.1]octane-2,4-diones, have been reported. These methods often employ intramolecular cycloadditions and reductive ring-cleavage strategies to build the core structure efficiently researchgate.net. While not directly applied to this compound, these advanced synthetic strategies represent the forefront of constructing this important bicyclic scaffold.
Chemical Reactivity and Transformation Pathways of 3,4 Dibromobicyclo 3.2.1 Oct 2 Ene
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of 3,4-Dibromobicyclo[3.2.1]oct-2-ene and its derivatives have been a subject of study, revealing insights into the competition between various mechanistic pathways.
While the literature provides extensive examples of intermolecular nucleophilic substitution on the 3,4-dihalobicyclo[3.2.1]oct-2-ene system, specific studies detailing intramolecular cyclization of this compound itself are not prevalent. However, the principles of intramolecular reactions suggest that if a nucleophilic moiety were tethered to the bicyclic framework at an appropriate position, intramolecular cyclization could compete with intermolecular substitution. The success of such a reaction would depend on the length and flexibility of the tether, as well as the nature of the nucleophile and the reaction conditions.
In contrast, intermolecular reactions are well-documented. For instance, the reaction of exo-3,4-dihalogenobicyclo[3.2.1]oct-2-enes with sodium halides in aprotic dipolar solvents proceeds without inversion of configuration, suggesting a more complex mechanism than a simple SN2 reaction. rsc.org Hydrolysis of these compounds, followed by hydrogenation-hydrogenolysis, yields stereochemically pure exo-bicyclo[3.2.1]octan-2-ol. rsc.org
The competition between SN1 and SN2 pathways in nucleophilic substitution reactions is governed by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. For this compound, the carbon at the C4 position is a secondary allylic carbon.
SN1 Mechanism: An SN1 pathway would involve the departure of the bromide ion to form a resonance-stabilized allylic carbocation. This carbocation could then be attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomers. Weak nucleophiles and polar protic solvents favor the SN1 mechanism.
SN2 Mechanism: An SN2 pathway would involve a backside attack by a nucleophile on the C4 carbon, displacing the bromide ion in a single concerted step. This would lead to an inversion of configuration at the C4 center. Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism.
SN2' Mechanism: Given the allylic nature of the substrate, an SN2' mechanism is also a possibility. In this pathway, the nucleophile attacks the double bond at the C2 position, leading to a concerted migration of the double bond and expulsion of the leaving group from the C4 position. Studies on exo-4-substituted 3-halogenobicyclo[3.2.1]oct-2-enes have shown that stereospecific SN2' reactions can occur, proceeding with inversion of absolute configuration. rsc.org This suggests that for certain nucleophiles and substrates, the SN2' pathway can be a significant competitive route.
The table below summarizes the key factors influencing the competition between these mechanisms for a secondary allylic halide like this compound.
| Factor | Favors SN1 | Favors SN2 | Favors SN2' |
| Substrate | Secondary, allylic (stabilized carbocation) | Secondary (less sterically hindered than tertiary) | Allylic system |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | Can occur with various nucleophiles |
| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone, DMSO) | Less dependent on solvent polarity |
| Leaving Group | Good leaving group | Good leaving group | Good leaving group |
Carbocationic intermediates, such as those formed in SN1 reactions, are prone to rearrangements to form more stable carbocations. In the case of the bicyclo[3.2.1]oct-2-ene system, Wagner-Meerwein rearrangements are possible. While specific rearrangement products from the substitution of this compound are not extensively detailed in the provided search results, rearrangements in related bicyclic systems are known to occur. For instance, the solvolysis of bicyclo[2.2.2]octene derivatives can lead to the formation of bicyclo[3.2.1]octene products through skeletal rearrangements. This highlights the potential for the carbocation intermediate derived from this compound to undergo rearrangements, leading to products with altered bicyclic frameworks.
Elimination Reactions
Elimination reactions of this compound can lead to the formation of dienes and polyenes through the removal of hydrogen bromide (dehydrobromination).
The regioselectivity of dehydrobromination is typically governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. In the case of this compound, elimination of HBr can potentially lead to the formation of bicyclo[3.2.1]octa-2,4-diene or bicyclo[3.2.1]octa-2,6-diene, depending on which proton is removed. The specific isomer formed will depend on the reaction conditions, particularly the base used. Strong, bulky bases may favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance.
The competition between E1 and E2 elimination pathways parallels that of SN1 and SN2 reactions.
E1 Mechanism: The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, which then loses a proton to form the alkene. It is favored by weak bases and polar protic solvents and often competes with the SN1 reaction. For this compound, an E1 reaction would proceed through the same allylic carbocation as the SN1 pathway.
E2 Mechanism: The E2 mechanism is a one-step, concerted reaction where a strong base removes a proton, and the leaving group departs simultaneously. This mechanism has a strict stereochemical requirement for the proton and the leaving group to be in an anti-periplanar arrangement. In the rigid bicyclo[3.2.1]octene framework, this conformational requirement can significantly influence the regioselectivity and the rate of the reaction. If an anti-periplanar arrangement is not possible, the E2 reaction will be slow or will not occur. The stereochemical outcome of an E2 reaction is therefore highly dependent on the conformation of the substrate.
The following table summarizes the key factors influencing the E1 vs. E2 competition for this compound.
| Factor | Favors E1 | Favors E2 |
| Substrate | Secondary, allylic (stabilized carbocation) | Secondary |
| Base | Weak (e.g., H₂O, ROH) | Strong, non-nucleophilic (e.g., t-BuOK) |
| Solvent | Polar protic | Aprotic or protic |
| Stereochemistry | No specific requirement | Requires anti-periplanar H and Br |
Rearrangement Reactions
The strained bicyclic framework of this compound is prone to skeletal rearrangements, particularly under conditions that generate cationic intermediates.
Wagner-Meerwein rearrangements are a class of carbocation-mediated 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon center. wikipedia.org These rearrangements are common in bicyclic systems, where they can relieve ring strain. wikipedia.orgbeilstein-journals.org The formation of the bicyclo[3.2.1]octane skeleton itself often proceeds through such a rearrangement. For instance, the synthesis of this compound from the addition of dibromocarbene to norbornene involves the rearrangement of an intermediate tricyclooctane adduct. researchgate.net
While specific studies detailing the Wagner-Meerwein rearrangement of this compound are not extensively documented, its structure is inherently susceptible to such transformations. Any reaction that generates a carbocation at the C2, C3, or C4 position could potentially initiate a skeletal reorganization to form a more stable cationic intermediate, leading to rearranged products. beilstein-journals.org For example, under acidic conditions or during solvolysis, ionization of the allylic bromide at C4 could lead to a stabilized allyl cation, which might then undergo a Wagner-Meerwein shift.
The synthesis of exo-3,4-dibromobicyclo[3.2.1]oct-2-ene is a classic example of a reaction proceeding through a cationic intermediate and subsequent rearrangement. The reaction is initiated by the addition of dibromocarbene to norbornene (bicyclo[2.2.1]heptene). researchgate.net The initially formed dibromocyclopropane adduct is unstable and readily rearranges. researchgate.net This rearrangement proceeds via the opening of the cyclopropane (B1198618) ring to form a cationic intermediate, which then undergoes a skeletal shift to expand the five-membered ring, yielding the more stable bicyclo[3.2.1]octene framework. researchgate.net
Solvolysis of related brominated bicyclo[3.2.1]octene systems in the presence of nucleophilic solvents also highlights the role of cationic intermediates. These reactions often yield a mixture of substitution and elimination products, some of which arise from skeletal rearrangements. sci-hub.se The stability of the bicyclo[3.2.1]octyl cation and its propensity to rearrange are key factors governing the product distribution in such reactions.
Transition Metal-Catalyzed Transformations
The vinyl bromide moiety in this compound serves as an excellent handle for transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
As a vinyl halide, this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. wikipedia.org
Heck Reaction : This reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. organic-chemistry.orgmdpi.com Reacting this compound with various alkenes in the presence of a palladium catalyst and a base would be expected to yield substituted bicyclo[3.2.1]octadiene derivatives. The reaction is known for its high efficiency and stereoselectivity. organic-chemistry.org
Suzuki Reaction : The Suzuki reaction couples an organoboron compound (typically a boronic acid) with a vinyl or aryl halide. diva-portal.org This methodology could be used to introduce aryl or vinyl substituents at the C3 position of the bicyclo[3.2.1]octene skeleton.
Sonogashira Reaction : This reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound would provide a direct route to alkynyl-substituted bicyclic compounds. wikipedia.org
| Reaction | Coupling Partner | Typical Catalyst System | Expected Product Type |
|---|---|---|---|
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd(PPh₃)₄ + Base (e.g., Et₃N) | 3-Alkenyl-bicyclo[3.2.1]octene |
| Suzuki | Boronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 3-Aryl- or 3-Vinyl-bicyclo[3.2.1]octene |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ + CuI + Base (e.g., Amine) | 3-Alkynyl-bicyclo[3.2.1]octene |
The bromine atoms in this compound can be selectively removed through reduction reactions. Reductive monodebromination of the title compound has been shown to yield 3-bromobicyclo[3.2.1]oct-2-ene. mcmaster.ca
Common reagents for such transformations include metal hydrides like lithium aluminum hydride (LiAlH₄) and tin hydrides such as tributyltin hydride (TBTH). unige.ch Studies on analogous compounds, such as 2-phenyl-exo-3,4-dibromobicyclo[3.2.1]oct-2-ene, demonstrate that these reagents can effectively achieve reductive monodebromination. unige.ch The reaction of related dibromo bicyclic systems with a zinc-copper couple has also been used for debromination. Further reduction can lead to the fully debrominated bicyclo[3.2.1]oct-2-ene. researchgate.net
| Reagent | Typical Outcome | Reference Compound |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Reductive monodebromination or full reduction | 2-phenyl-exo-3,4-dibromobicyclo[3.2.1]oct-2-ene unige.ch |
| Tributyltin Hydride (TBTH) | Reductive monodebromination | 2-phenyl-exo-3,4-dibromobicyclo[3.2.1]oct-2-ene unige.ch |
| Zinc-Copper Couple (Zn/Cu) | Debromination | 2,4-dibromobicyclo[3.2.1]oct-6-en-3-one |
The double bond in this compound can participate in cycloaddition reactions, providing a pathway to more complex polycyclic structures.
Diels-Alder Reaction : The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.org The alkene moiety in this compound can act as a dienophile, reacting with various dienes. The reactivity in these reactions is governed by the electronic nature of the reactants; electron-withdrawing groups on the dienophile generally facilitate the reaction. organic-chemistry.org The presence of bromine atoms may influence the dienophilic character of the double bond.
Photocycloaddition : Photochemical [2+2] cycloaddition is another potential transformation. Upon irradiation, the alkene can react with another alkene to form a cyclobutane ring. This reaction would lead to the formation of complex, strained tricyclic systems.
While specific examples of cycloaddition reactions involving this compound are not prevalent in the literature, its structure contains the necessary functionality for these transformations, suggesting a potential for synthetic utility in constructing novel polycyclic frameworks.
Functional Group Interconversions at the Bromine Centers and Alkene Moiety
The bromine atoms and the alkene functional group in this compound are susceptible to a range of chemical transformations, including nucleophilic substitution, reduction, elimination, and addition reactions.
Nucleophilic Substitution at Bromine Centers
The bromine atoms in this compound can be displaced by nucleophiles. In a documented example, the reaction with benzylamine (B48309) in the presence of potassium carbonate leads to the substitution of one of the bromine atoms, forming a new carbon-nitrogen bond. This transformation highlights the utility of this compound in the synthesis of nitrogen-containing bicyclic molecules.
A known procedure involves treating a solution of (±)-(1S,5R)-3,4-Dibromobicyclo[3.2.1]oct-2-ene in acetonitrile (B52724) with benzylamine and potassium carbonate. The reaction proceeds at room temperature and, after aqueous workup and extraction, yields the corresponding N-benzyl-bicyclo[3.2.1]oct-3-en-2-amine .
Reduction of the Dibromide
The bromine atoms can be selectively removed through reduction. For instance, reduction of a diene analog of this compound with lithium aluminum hydride (LiAlH4) results in the formation of a bromodiene bham.ac.uk. This suggests that LiAlH4 can effect a dehydrobromination-like reaction. Furthermore, the reduction of the closely related exo-2-phenyl-3,4-dibromo analogue with lithium aluminum hydride has been shown to proceed primarily with an allylic rearrangement bham.ac.uk. This indicates that the reduction of this compound with LiAlH4 could potentially lead to a mixture of products, including those resulting from direct reduction and those from allylic rearrangement.
Electrophilic Addition to the Alkene Moiety
The double bond in the bicyclo[3.2.1]octene framework can undergo electrophilic addition reactions. For instance, the reaction of a related bicyclo[3.2.1]octane derivative with bromine has been shown to result in the addition of bromine across the double bond, yielding a dibromo-bicyclo[3.2.1]octane wikipedia.org. This suggests that this compound could undergo similar additions to further functionalize the carbocyclic skeleton.
Oxidation of the Alkene Moiety
The alkene functionality is also amenable to oxidation reactions. Epoxidation of similar bicyclo[3.2.1]octene systems has been achieved using meta-chloroperoxybenzoic acid (m-CPBA). In one instance, the epoxidation of a substituted bicyclo[3.2.1]octene derivative with m-CPBA in dichloromethane at low temperatures led to the formation of the corresponding epoxide acs.org. This epoxide could then undergo further rearrangement. This indicates a potential pathway for the conversion of this compound into its corresponding epoxide, which can serve as a precursor for diols and other oxygenated derivatives.
The following table summarizes the key functional group interconversions of this compound and its close analogs:
| Starting Material | Reagents and Conditions | Product(s) | Reaction Type |
| (±)-(1S,5R)-3,4-Dibromobicyclo[3.2.1]oct-2-ene | Benzylamine, K2CO3, CH3CN, room temperature | N-Benzyl-bicyclo[3.2.1]oct-3-en-2-amine | Nucleophilic Substitution |
| exo-3,4-Dibromobicyclo[3.2.1]octadiene | Lithium aluminum hydride | 3-Bromobicyclo[3.2.1]octadiene | Reduction/Elimination |
| exo-2-Phenyl-3,4-dibromobicyclo[3.2.1]oct-2-ene | Lithium aluminum hydride | Product of allylic rearrangement | Reduction with Rearrangement |
| Bicyclo[3.2.1]octane derivative with a double bond | Bromine | Dibromo-bicyclo[3.2.1]octane | Electrophilic Addition |
| Substituted bicyclo[3.2.1]octene | m-CPBA, CH2Cl2, -30 °C | Corresponding epoxide | Epoxidation |
Mechanistic Investigations of Reactions Involving 3,4 Dibromobicyclo 3.2.1 Oct 2 Ene
Elucidation of Reaction Intermediates (e.g., Bromonium Ions, Carbocations)
Reactions involving 3,4-dibromobicyclo[3.2.1]oct-2-ene are often characterized by the formation of transient species such as bromonium ions and carbocations. The strained and stereochemically defined bicyclic framework influences the formation and fate of these intermediates.
The addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.commetu.edu.tr This three-membered ring, containing a positively charged bromine atom, is formed by the electrophilic attack of bromine on the double bond. The formation of a bromonium ion explains the common observation of anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.com In the case of bicyclic systems, the facial selectivity of the initial bromine attack (exo vs. endo) is a key factor. For instance, in the bromination of related tricyclic systems, the formation of both exo- and endo-bromonium cations has been investigated using computational methods. yale.edu The relative stability of these intermediates often dictates the final product distribution.
Subsequent nucleophilic attack on the bromonium ion, typically by a bromide ion, leads to the opening of the three-membered ring. However, the rigid bicyclo[3.2.1]octane skeleton can lead to rearrangements, often involving carbocation intermediates. The Wagner-Meerwein relationship, which describes the interconversion of different bicyclic carbon skeletons via carbocations, is relevant here. For example, the interconversion between bicyclo[2.2.2]octan-2-yl and bicyclo[3.2.1]octan-2-yl carbocations has been noted in the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide, which produces endo-8-bromobicyclo[3.2.1]oct-2-ene. sci-hub.se
Furthermore, solvolysis studies of bicyclo[3.2.1]octanyl derivatives have provided evidence for the formation of nonclassical, bridged carbocations. researchgate.net These delocalized cations can lead to products with rearranged skeletons. The formation of rearranged products from the reaction of 1-iodobicyclo[2.1.1]hexane with bromine also points to the involvement of a cationic intermediate. researchgate.net The addition of dibromocarbene to norbornene, a related bicyclo[2.2.1] system, leads to the formation of exo-3,4-dibromobicyclo[3.2.1]oct-2-ene through a rearrangement that likely involves a carbocationic intermediate. researchgate.net
Kinetic and Thermodynamic Studies
The kinetics of bromine addition to alkenes can be complex, with a rate law that can be second order in bromine (RATE = k[alkene][Br₂]²) under certain conditions. yale.edu This suggests the involvement of a Br₃⁺ species as the active electrophile. yale.edu For free-radical allylic bromination, the rate law is typically first order in both the alkene and bromine (RATE = k[alkene][Br₂]). yale.edu The rates of bromination are sensitive to the electronic properties of the alkene; electron-donating groups generally increase the reaction rate, while electron-withdrawing groups decrease it. chegg.comchegg.com
Thermodynamically, the addition of halogens to a double bond is generally an exothermic process because the two new carbon-halogen single bonds formed are, in total, stronger than the carbon-carbon π-bond and the halogen-halogen bond that are broken. msu.edulibretexts.org The enthalpy of reaction (ΔH°) provides a measure of this energy change. For the related parent compound, bicyclo[3.2.1]oct-2-ene, the enthalpy of hydrogenation has been determined to be -112.3 ± 0.46 kJ/mol in acetic acid, which reflects the strain in the double bond. nist.gov
Table 1: Enthalpy of Hydrogenation for Bicyclo[3.2.1]oct-2-ene
| Compound | Reaction | Enthalpy of Hydrogenation (ΔH°) | Solvent | Reference |
|---|---|---|---|---|
| Bicyclo[3.2.1]oct-2-ene | Hydrogenation to Bicyclo[3.2.1]octane | -112.3 ± 0.46 kJ/mol | Acetic acid | nist.gov |
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms. While no isotopic labeling studies have been reported specifically for this compound, experiments on related bicyclic systems demonstrate the utility of this approach. These studies are crucial for distinguishing between different possible pathways and for identifying the movement of atoms during rearrangements. europa.eueuropa.eu
For example, in the synthesis of a disubstituted 8-oxabicyclo[3.2.1]octane from a glycal-derived propargylic ester, ¹⁸O-labeling was used to confirm the reaction mechanism. By labeling the carbonyl oxygen of the starting material, it was shown that the label was incorporated into the bicyclic product, supporting a mechanism involving a 1,3-acyloxy migration followed by a Ferrier rearrangement. mdpi.com
In another study, carbon-13 labeling was used to investigate the solvolysis and rearrangement of 2-bicyclo[3.2.2]nonanyl tosylate, a system that can rearrange to the bicyclo[3.3.1]nonanyl skeleton. The scrambling pattern of the isotopic label in the products provided evidence for a classical carbocation intermediate undergoing 1,2-hydride shifts. researchgate.net
Deuterium (B1214612) kinetic isotope effects (KIEs) are also a valuable tool. For instance, the thermal isomerization of bicyclo[4.2.0]oct-7-ene to 1,3-cyclooctadiene (B162279) was studied using deuterium labeling. The small observed KIEs ruled out mechanisms involving researchgate.netmsu.edu hydrogen shifts and supported a direct disrotatory ring-opening pathway.
These examples highlight how isotopic labeling could be applied to study reactions of this compound. For instance, labeling one of the bromine atoms with a radioactive isotope (e.g., ⁸²Br) could help to elucidate rearrangement processes. Similarly, deuterium labeling of the carbon skeleton could provide insights into hydride shifts and other rearrangements.
Computational Modeling of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. researchgate.netsciepub.com It allows for the calculation of the geometries and energies of reactants, intermediates, transition states, and products, providing a detailed picture of the potential energy surface of a reaction. metu.edu.trresearchgate.net
For reactions involving bicyclic systems similar to this compound, computational studies have been used to:
Predict the stability of intermediates: DFT and MP2 methods have been used to study the relative stabilities of exo- and endo-bromonium cations and nonclassical carbocations in the bromination of a tricyclic analogue of bicyclo[3.2.1]octene. researchgate.net Such calculations can explain the observed stereoselectivity of reactions.
Elucidate reaction pathways: Computational modeling can map out the entire reaction coordinate, identifying the transition states that connect intermediates and products. For example, DFT calculations have been used to study the rearrangement of bicyclo[3.2.1]octanoid scaffolds.
Investigate the structure of strained molecules: DFT has been used to study the pyramidalization of the double bond in various bicyclo[3.2.1]alkenes. researchgate.net
Rationalize product distributions: In cases where multiple products are formed, computational modeling can help to understand why certain pathways are favored over others. For example, in the addition of dichlorocarbene (B158193) to bicyclo[2.2.1]heptene, the rearrangement to exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene can be rationalized through computational analysis of the intermediates. researchgate.net
In a study on the ring opening of epoxides derived from benzobicyclo[3.2.1]octadiene, DFT calculations were used to predict the stereochemistry of the products and to calculate the activation energies for different reaction pathways. The pathway with the lowest activation energy (73.0 kJ mol⁻¹) was identified as the most favorable. mdpi.com
Table 2: Calculated Activation Energy for Ring Opening of a Benzobicyclo[3.2.1]octadiene Epoxide
| Reaction | Calculated Activation Energy (kJ mol⁻¹) | Computational Method | Reference |
|---|---|---|---|
| Ring opening to form alcohol | 73.0 | (SMD)/M06-2X/6-31G(d) | mdpi.com |
Solvent Effects and Catalysis in Reaction Mechanisms
The solvent in which a reaction is carried out can have a profound effect on the reaction rate and mechanism, particularly for reactions that involve charged intermediates. researchgate.net For reactions of this compound that proceed through carbocationic intermediates, polar solvents would be expected to stabilize these charged species, thereby accelerating the reaction. The reaction of bicyclic iodides with bromine, for instance, is accelerated by polar solvents. researchgate.net The use of a self-consistent isodensity polarized continuum model (SCI-PCM) in computational studies allows for the evaluation of solvent effects on the stability of intermediates and transition states. researchgate.net
The choice of solvent can also influence the stereochemical outcome of a reaction. For example, the bromination of cyclic allenes has been shown to exhibit a solvent-dependent stereochemistry. researchgate.net
Catalysis can also play a significant role in the reactions of bicyclo[3.2.1]octane systems. While specific catalytic reactions involving this compound are not widely reported, the synthesis of the bicyclo[3.2.1]octane skeleton is often achieved using catalysts. dicp.ac.cn Both acid and base catalysis are employed in the formation of this bicyclic system. mdpi.com For instance, triflic acid (TfOH) can promote the rearrangement of a spirocyclic compound to form a bicyclo[3.2.1]octane derivative. mdpi.com
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octanes. mdpi.com For example, quinine-derived catalysts have been used in the reaction of (E)-N-benzyl-2-oxo-4-phenylbut-3-enamide with methyl cyclopentanonecarboxylate to produce a bicyclic product with good diastereoselectivity and moderate enantioselectivity. mdpi.com The development of catalytic methods for the functionalization of this compound could open up new avenues for the synthesis of complex molecules.
Stereochemical Aspects of 3,4 Dibromobicyclo 3.2.1 Oct 2 Ene and Its Transformations
Configurational Isomerism and Diastereoselectivity
The structure of 3,4-dibromobicyclo[3.2.1]oct-2-ene allows for configurational isomerism, primarily concerning the relative orientation of the two bromine atoms. These can be arranged in either an exo or endo position relative to the larger six-membered ring of the bicyclic system. The synthesis of the analogous exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene has been well-documented, suggesting a preference for the exo configuration of the halogen atoms. orgsyn.org This preference is often attributed to steric hindrance, where the approaching electrophile (in this case, bromine) adds to the less hindered face of the precursor alkene.
The diastereoselectivity of the bromination of bicyclic systems is a key factor in determining the resulting stereoisomers. In the related 8-oxabicyclo[3.2.1]oct-6-en-2-one system, electrophilic addition of bromine has been shown to be highly stereoselective. These high levels of selectivity are influenced by both steric and electronic factors, such as the electron-withdrawing or -releasing effects of homoconjugated carbonyl groups.
Furthermore, the synthesis of (1R,5R)-2,3-Dibromobicyclo[3.2.1]octa-2,6-diene has been reported, highlighting that specific stereoisomers of dibrominated bicyclo[3.2.1]octadiene systems can be synthesized. mdpi.com The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide notably yields endo-8-bromobicyclo[3.2.1]oct-2-ene, indicating that rearrangements in such bicyclic systems can lead to specific stereochemical outcomes. sci-hub.se
The table below summarizes the observed and expected stereochemical outcomes in the synthesis of dihalogenated bicyclo[3.2.1]octene systems.
| Precursor | Reagent | Product | Observed/Expected Stereochemistry |
| Norbornene | Ethyl trichloroacetate (B1195264), Sodium methoxide | exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene | exo |
| Bicyclo[2.2.2]octene | N-Bromosuccinimide | endo-8-Bromobicyclo[3.2.1]oct-2-ene | endo |
| Bicyclo[2.2.1]hepta-2,5-diene | CHBr3, t-BuOK | (1R,5R)-2,3-Dibromobicyclo[3.2.1]octa-2,6-diene | Specific diastereomer formed |
Conformational Analysis and Ring Strain Effects
The bicyclo[3.2.1]octane framework is characterized by a six-membered ring fused to a five-membered ring, resulting in a strained structure. The six-membered ring in the bicyclo[3.2.1]octane system typically adopts a chair or boat conformation. In the case of 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol, a related system, the piperidine (B6355638) (six-membered) ring is found in a chair conformation, while the pyrrolidine (B122466) (five-membered) ring adopts an envelope conformation. nih.gov It is plausible that the cyclohexene (B86901) ring in this compound also favors a chair-like conformation to minimize steric interactions.
The inherent ring strain of the bicyclo[3.2.1]octane skeleton plays a significant role in its reactivity. researchgate.net This strain is a contributing factor to the specific reactivity of functionalized bicyclo[3.2.1]octanes in both ionic and radical reactions, as well as in cycloadditions and rearrangements. researchgate.net Computational studies on related propellane systems have shown that conformational changes can affect the strain energy of the molecule. For instance, adopting an anti-conformation can increase the strain on an already strained central bond, while a syn-conformation may relieve torsional strain. sciepub.com
The development of synthetic routes to functionalized bicyclo[3.2.1]octanes often takes advantage of this ring strain. For example, the growing interest in this chemical framework is driven by its specific reactivity involving the ring strain of the system. researchgate.net
Chirality and Enantioselective Synthesis Approaches
The this compound molecule is chiral, and the development of enantioselective synthetic methods for the bicyclo[3.2.1]octane and octadiene frameworks is an active area of research. While a specific enantioselective synthesis of this compound is not extensively documented, various strategies have been employed for related structures, which could potentially be adapted.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octanes from achiral precursors. researchgate.net For instance, tandem Michael-Henry reactions between cyclohexane-1,2-diones and nitroalkenes, catalyzed by quinine-derived thioureas, have been used to prepare bicyclo[3.2.1]octan-8-ones with high enantioselectivity (92-99% ee). nih.gov Although this approach creates four stereogenic centers, only two diastereomers are typically obtained in good diastereoselectivity. nih.gov
Palladium-catalyzed asymmetric intramolecular alkene-alkyne coupling of alkyne-tethered cyclopentenes represents another strategy, affording enantioenriched bicyclo[3.2.1]octadienes in excellent yields and enantioselectivities (mostly >99% ee). nih.gov Furthermore, indole-fused bicyclo[3.2.1]octanes bearing an all-carbon quaternary bridgehead stereocenter have been constructed enantioselectively via an aminopalladition-triggered Heck-type reaction. dicp.ac.cn
The table below highlights some enantioselective methods used for the synthesis of the bicyclo[3.2.1]octane scaffold.
| Reaction Type | Catalyst/Reagent | Product Type | Achieved Enantioselectivity (ee) |
| Tandem Michael-Henry | Quinine-derived thiourea | Bicyclo[3.2.1]octan-8-ones | 92-99% |
| Intramolecular Alkene-Alkyne Coupling | Palladium catalyst | Bicyclo[3.2.1]octadienes | >99% |
| Aminopalladition-Heck Reaction | Palladium catalyst | Indole-fused bicyclo[3.2.1]octanes | High |
Stereocontrol in Subsequent Reactions of Derivatives
The defined stereochemistry of this compound and its derivatives can exert significant control over the stereochemical outcome of subsequent reactions. This stereocontrol is crucial for the synthesis of complex target molecules with specific stereochemistries.
A notable example of stereocontrol is observed in the SN2' reactions of exo-4-substituted 3-halogenobicyclo[3.2.1]oct-2-enes. These reactions have been shown to proceed with inversion of absolute configuration, demonstrating a high degree of stereospecificity. nih.gov This implies that the incoming nucleophile attacks from the face opposite to the leaving group, a classic feature of SN2' mechanisms, but within the constrained bicyclic system, this leads to a predictable stereochemical outcome.
Furthermore, palladium-catalyzed rearrangements of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans, which can be derived from precursors related to the bicyclo[3.2.1]octane framework, can proceed with high stereospecificity. nih.gov In the case of sulfone derivatives, these rearrangements yield exclusively the endo-configured diastereomers of bicyclo[3.2.1]octan-8-ones. nih.gov
The substituent at the C-6 position of related TpMo(CO)2(η3-coordinated heterocyclic scaffolds has been shown to influence the reactivity in [5+2] cycloadditions and also plays a critical role in the demetalation step, directing the reaction to only one of two possible products. nih.gov This highlights how a substituent on the bicyclic framework can control the outcome of subsequent transformations.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation in Research Contexts
Mass Spectrometry (MS) for Fragmentographic Analysis and Reaction Monitoring
Mass spectrometry provides the molecular weight of 3,4-Dibromobicyclo[3.2.1]oct-2-ene and offers insights into its structure through analysis of its fragmentation patterns. memphis.edu Electron Impact (EI) is a common ionization method that causes the molecule to fragment in a reproducible manner. memphis.edu The resulting mass spectrum shows a molecular ion peak (M+) and various fragment ions. The pattern of these fragments can be characteristic of the bicyclic structure and the positions of the bromine atoms. youtube.com
High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecular ion and its fragments with high accuracy, confirming the molecular formula. beilstein-journals.org Mass spectrometry is also a valuable tool for monitoring the progress of reactions involving this compound by tracking the disappearance of reactants and the appearance of products over time. beilstein-journals.org
The table below outlines a hypothetical fragmentation pattern for this compound.
| m/z Value | Possible Fragment | Plausible Neutral Loss |
| 266/268/270 | [C₈H₁₀Br₂]⁺ | Molecular Ion |
| 187/189 | [C₈H₁₀Br]⁺ | Loss of a bromine radical (·Br) |
| 107 | [C₈H₁₁]⁺ | Loss of two bromine radicals and addition of one hydrogen |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis in Reaction Progress
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=C double bond and C-Br bonds. The C=C stretching vibration typically appears in the region of 1640-1680 cm⁻¹. The C-Br stretching vibrations are found in the fingerprint region, usually between 500 and 600 cm⁻¹. IR spectroscopy is particularly useful for monitoring reaction progress, for example, by observing the disappearance of the C=C absorption if the double bond is consumed in a reaction. nist.gov
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=C Stretch (alkene) | ~1640 - 1680 |
| C-H Stretch (alkene) | ~3010 - 3095 |
| C-H Stretch (alkane) | ~2850 - 2960 |
| C-Br Stretch | ~500 - 600 |
X-ray Crystallography for Absolute Configuration Determination
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net This technique allows for the unambiguous determination of the three-dimensional structure of this compound, confirming the connectivity and stereochemistry that were inferred from spectroscopic methods. canterbury.ac.nz The crystallographic data serves as the ultimate proof of the molecular structure.
Theoretical and Computational Studies of 3,4 Dibromobicyclo 3.2.1 Oct 2 Ene
Electronic Structure Calculations (DFT, ab initio)
Detailed electronic structure calculations for 3,4-dibromobicyclo[3.2.1]oct-2-ene are not extensively reported in publicly available literature. However, the application of Density Functional Theory (DFT) and ab initio methods is a standard approach for understanding the electronic properties of such halogenated organic molecules.
These computational methods can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds within the molecule. For instance, calculations could reveal the polarization of the C-Br bonds and the electronic influence of the bromine atoms on the adjacent double bond. This information is crucial for predicting the molecule's reactivity towards nucleophiles and electrophiles.
Conformational Energy Landscape Analysis
The bicyclo[3.2.1]octane framework is a rigid system, but it still possesses a degree of conformational flexibility. The six-membered ring can adopt chair and boat-like conformations, while the five-membered ring can exist in envelope or twist forms. The presence of the double bond and the bulky bromine atoms in this compound introduces specific conformational preferences.
Prediction of Reactivity and Regioselectivity
Theoretical studies are instrumental in predicting the reactivity and regioselectivity of reactions involving this compound. For example, in nucleophilic substitution reactions, computational models can predict whether the reaction will proceed via an S_N_1 or S_N_2 mechanism and at which carbon atom (C3 or C4) substitution is more likely to occur.
In a documented reaction, the treatment of this compound with para-anisidine and potassium carbonate in acetonitrile (B52724) resulted in the formation of the bromo amine product in 88% yield. bham.ac.uk Analysis of the product revealed a small coupling constant between H-4 and H-5, suggesting the formation of the exo amine. bham.ac.uk This outcome indicates a specific regioselectivity and stereoselectivity which could be rationalized through computational modeling of the reaction pathway.
Molecular Dynamics Simulations for Solvent and Temperature Effects
Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in different environments. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent affects its conformational preferences and reactivity. For instance, polar solvents might stabilize charged intermediates, potentially altering reaction mechanisms.
Applications of 3,4 Dibromobicyclo 3.2.1 Oct 2 Ene As a Synthetic Building Block
Precursor for Complex Natural Product Synthesis
The bicyclo[3.2.1]octane core is a recurring structural motif in a vast array of biologically active natural products, including diterpenoids, sesquiterpenes, alkaloids, and antibiotics. nih.govdicp.ac.cn Consequently, synthetic intermediates that provide efficient access to this framework are of significant interest to chemists. Functionalized bicyclo[3.2.1]octane derivatives have proven to be powerful building blocks in the total synthesis of these complex molecules. dicp.ac.cn
While direct applications of 3,4-Dibromobicyclo[3.2.1]oct-2-ene are specialized, its role as a precursor is well-established through its chemical relationship to other key intermediates. For instance, a 1975 thesis details the synthesis of this compound via the addition of dibromocarbene to norbornene, followed by its reduction to 3-Bromobicyclo[3.2.1]oct-2-ene, demonstrating its utility as a stepping stone to other functionalized bicyclic compounds. mcmaster.ca
Research into the synthesis of natural products has utilized closely related structures. For example, 2,4-dibromobicyclo[3.2.1]oct-6-en-3-one, prepared through a [4+3] cycloaddition, serves as a key precursor. Following a debromination step, the resulting bicyclic ketone can be elaborated into core structures of natural products like showdomycin and goniofufurone. researchgate.net The vicinal dihalide feature, present in the title compound, is also found in various marine natural products, highlighting the biosynthetic relevance of such functionalities. thieme-connect.de The development of methods to construct the bicyclo[3.2.1]octane ring system, such as the Mn(OAc)₃-mediated radical cyclization used in the total synthesis of (−)-glaucocalyxin A, underscores the importance of scaffolds that can be accessed from precursors like this compound. researchgate.net
Table 1: Examples of Natural Product Scaffolds Based on the Bicyclo[3.2.1]octane Core
| Natural Product Class | Core Structure | Significance | Citations |
| ent-Kaurenoids | Bicyclo[3.2.1]octane | Possess significant and diverse biological activities. | nih.govdicp.ac.cnresearchgate.net |
| Sesquiterpenes | Bicyclo[3.2.1]octane | A large class of natural products with varied structures. | dicp.ac.cn |
| Alkaloids | Bicyclo[3.2.1]octane | Structurally diverse and often pharmacologically active. | dicp.ac.cn |
| Lignans | Bicyclo[3.2.1]octane | Exhibit a range of biological properties. | dicp.ac.cn |
Scaffold for Novel Pharmacophore Development (Structural Diversity)
In medicinal chemistry, a pharmacophore is defined as the essential arrangement of steric and electronic features that are necessary to ensure optimal interactions with a specific biological target. The rigid, three-dimensional nature of the bicyclo[3.2.1]octane skeleton makes it an excellent scaffold for developing new pharmacophores. This framework allows for the precise spatial orientation of functional groups, which is crucial for binding to protein active sites. unifi.it
The bicyclo[3.2.1]octane α-methylene ketone moiety is itself considered the key pharmacophore of ent-kaurene (B36324) diterpenoids. nih.gov Inspired by this, researchers have created libraries of structurally diverse, natural product-inspired molecules for drug discovery by attaching various "drug-like" fragments to this core scaffold. nih.gov This approach led to the identification of selective covalent inhibitors for SHP2, an important anti-cancer drug target. nih.gov
The utility of this scaffold is further highlighted in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for inflammatory conditions. In these studies, constraining a flexible piperidine (B6355638) ring into a more rigid 8-azabicyclo[3.2.1]octane scaffold resulted in a significant increase in inhibitor potency. acs.org This demonstrates how the defined conformational properties of the bicyclic system can enhance binding affinity. The ability to functionalize the scaffold at multiple positions, a process facilitated by intermediates like this compound, allows for the generation of diverse molecular libraries for screening against various biological targets. unifi.ituvic.ca
Table 2: Bicyclo[3.2.1]octane Scaffolds in Pharmacophore Design
| Scaffold Type | Target/Application | Key Finding | Citations |
| Bicyclo[3.2.1]octane α-methylene ketone | SHP2 (Oncology) | Serves as a natural product-inspired pharmacophore for covalent inhibitors. | nih.gov |
| 8-Azabicyclo[3.2.1]octane | NAAA (Inflammation) | Constraining a flexible side chain into the rigid bicyclic scaffold boosted potency. | acs.org |
| 6,8-Dioxa-3-azabicyclo[3.2.1]octane | Proline Mimetics | Development of novel scaffolds for creating peptide isosteres. | unifi.it |
Intermediate in Materials Science Applications (e.g., Polymer Precursors)
The strained ring system of bicyclic alkenes makes them suitable monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful method for creating polymers with unique architectures and properties. While polymers derived from ROMP often have non-degradable hydrocarbon backbones, the incorporation of heteroatoms or functional groups into the monomer can impart desired characteristics, such as degradability or sites for post-polymerization modification.
Although direct polymerization of this compound is not widely reported, the polymerization of related bicyclo[3.2.1]octane derivatives is documented. For instance, various 6,8-dioxabicyclo[3.2.1]octane monomers, which are bicyclic acetals, undergo cationic ring-opening polymerization to produce functional polyacetals that are potentially degradable. researchgate.netacs.org The ability to polymerize the core bicyclo[3.2.1]octene ring system is established. researchgate.net
The presence of two bromine atoms in this compound provides valuable handles for further chemical reactions. If this monomer were used in polymerization, these bromine atoms could serve as sites for subsequent functionalization of the resulting polymer chains. This would allow for the tuning of material properties, such as solubility, cross-linking density, or the attachment of active molecules, making it a potentially useful intermediate in the design of advanced materials.
Development of Stereodefined Polycyclic Systems
The synthesis of molecules with precisely controlled three-dimensional structures (stereochemistry) is a central goal of modern organic chemistry. The rigid conformation of the bicyclo[3.2.1]octane framework makes it an excellent template for stereoselective reactions, where reagents are forced to approach from a specific face of the molecule, leading to a single, desired stereoisomer.
The compound this compound is itself a stereodefined polycyclic system, typically synthesized from the reaction of dibromocarbene with norbornene. mcmaster.ca Its subsequent reactions can proceed with high stereocontrol. For example, a study on the reduction of the related 2-phenyl-exo-3,4-dibromobicyclo[3.2.1]oct-2-ene with lithium aluminium hydride (LAH) showed that the hydride attacks from the same face as the departing halide, a process known as a syn-facial reaction. unige.ch This level of predictability is crucial for building up complex, multi-cyclic molecules with specific stereochemical arrangements.
The development of new synthetic methods, including organocatalyzed reactions, has provided numerous enantioselective routes to the bicyclo[3.2.1]octane skeleton. dicp.ac.cnmdpi.com These methods allow chemists to construct not just the ring system but to control its absolute stereochemistry, which is vital for the synthesis of chiral drugs and natural products. Intermediates like this compound serve as key nodes in these synthetic pathways, enabling the transformation of simple starting materials into highly functionalized and stereochemically rich polycyclic products. mdpi.com
Synthesis and Reactivity of Analogues and Derivatives of 3,4 Dibromobicyclo 3.2.1 Oct 2 Ene
Variations in Halogenation Patterns
The halogenation pattern on the bicyclo[3.2.1]oct-2-ene skeleton can be precisely controlled through specific synthetic routes, yielding compounds with differing numbers and positions of halogen atoms. A well-documented method starts from norbornene and involves the addition of dichlorocarbene (B158193), generated from ethyl trichloroacetate (B1195264) and sodium methoxide. orgsyn.org This reaction produces exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene. orgsyn.org
Subsequent reactions can selectively remove one of the chlorine atoms. For example, reduction of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene using lithium aluminum hydride in tetrahydrofuran (B95107) results in the formation of 3-chlorobicyclo[3.2.1]oct-2-ene. orgsyn.org These transformations highlight the ability to synthesize both di- and mono-halogenated analogues.
Table 1: Synthesis of Chlorinated Bicyclo[3.2.1]oct-2-ene Analogues
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| Norbornene | 1. Sodium methoxide, Ethyl trichloroacetate 2. Ice water workup | exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene | 74-88% orgsyn.org |
This interactive table summarizes the synthetic pathways to key chlorinated analogues.
Modifications of the Bicyclic Ring System
The core bicyclo[3.2.1]octane structure can be extensively modified by incorporating heteroatoms into the skeleton, fusing it with other ring systems, or altering the ring size. These modifications lead to a diverse range of derivatives with unique chemical properties.
Heterobicyclic Systems: The introduction of heteroatoms such as oxygen or nitrogen creates heterocyclic analogues.
Oxabicyclo[3.2.1]octanes: These compounds, also known as oxatropanes, can be synthesized through various methods. For example, Stille cross-coupling protocols have been used to prepare 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. nih.gov Skeletal rearrangements of other bicyclic systems can also yield these structures; for instance, 6,8-dioxabicyclo[3.2.1]octan-4-ols rearrange to form a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system when treated with thionyl chloride and pyridine. beilstein-journals.org
Azabicyclo[3.2.1]octanes: The nitrogen-containing analogues can be accessed through intramolecular cyclization or rearrangement reactions. rsc.org One approach involves the phenylselenyl-induced cyclization of δ,ε-unsaturated carbamates. rsc.org Another method is the Cope rearrangement of epoxidized and rearranged norbornadiene derivatives, which, when treated with methylamine (B109427) and subsequently hydrogenated, yield 2-azabicyclo[3.2.1]octane. rsc.org
Fused Bicyclic Systems: Aromatic rings can be fused to the bicyclo[3.2.1]octane framework to create more complex polycyclic structures.
Benzobicyclo[3.2.1]octenes: These are commonly synthesized via intramolecular photocycloaddition reactions. beilstein-journals.org For example, irradiating 4- and 5-(o-vinylstyryl)oxazoles leads to the formation of fused oxazoline-benzobicyclo[3.2.1]octadienes, which can then be hydrolyzed to yield functionalized benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.org Similarly, thienyl-fused benzobicyclo[3.2.1]octadiene derivatives can be prepared through photochemical cyclization of styryl thienyl precursors. beilstein-journals.orgbeilstein-journals.org
Homologous Ring Systems: The synthetic methodology for bicyclo[3.2.1]octan-3-one can be adapted to create higher homologues, such as bicyclo[3.2.2]nonan-3-one, demonstrating the versatility of the underlying ring-expansion strategy. orgsyn.org
Table 2: Examples of Modified Bicyclo[3.2.1]octane Ring Systems
| Modification Type | Example Compound Class | Synthetic Method |
|---|---|---|
| Oxygen Heterocycle | 8-Oxabicyclo[3.2.1]octenes | Stille cross-coupling nih.gov |
| Nitrogen Heterocycle | 2-Azabicyclo[3.2.1]octanes | Cope rearrangement / Hydrogenation rsc.org |
| Fused Aromatic Ring | Benzobicyclo[3.2.1]octenones | Intramolecular photocycloaddition beilstein-journals.org |
This interactive table showcases different modifications to the core bicyclic structure.
Introduction of Additional Functional Groups
A wide array of functional groups can be installed onto the bicyclo[3.2.1]octene framework, providing access to a vast chemical space and enabling further synthetic transformations.
Oxygen-Containing Groups: A synthetic approach starting from carvone (B1668592) allows for the preparation of enantiopure, highly functionalized bicyclo[3.2.1]oct-1-ene derivatives. nih.govmdpi.com An intramolecular Diels-Alder reaction followed by a cyclopropane (B1198618) ring-opening cascade is employed. nih.gov Treatment of the resulting tricyclic intermediate with nucleophiles like methanol (B129727) or benzyl (B1604629) alcohol in the presence of an acid catalyst introduces methoxy (B1213986) or benzyl ether groups stereoselectively at the C-7 position. nih.govmdpi.com
Thiophene-Based Functionalization: Thienyl bicyclo[3.2.1]octadiene derivatives can be functionalized using a Vilsmeier-Haack reaction to introduce a carbaldehyde group. beilstein-journals.orgbeilstein-journals.org This aldehyde then serves as a handle for further modifications, such as Wittig reactions, to synthesize novel styryl thienobenzobicyclo[3.2.1]octadiene derivatives with additional methyl, methoxy, or cyano substituents. beilstein-journals.org
Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are effective for introducing complex substituents. The Stille coupling, for instance, has been successfully used to react aryl stannane (B1208499) intermediates with a triflate of an 8-oxabicyclo[3.2.1]octene to produce a variety of 3-biaryl substituted derivatives in high yields. nih.gov
Multi-functionalization: An iodine-induced cyclization and oxidation of allylic alcohols provides a convergent method to produce highly functionalized bicyclo[3.2.1]octanes, creating six new bonds in the process. dicp.ac.cnresearchgate.net This strategy allows for the construction of diverse bicyclo[3.2.1]octanes bearing distinct groups. dicp.ac.cn
Table 3: Selected Functionalization Reactions of Bicyclo[3.2.1]octene Systems
| Bicyclic Substrate | Reaction Type | Reagents | Resulting Functional Group(s) |
|---|---|---|---|
| Tricyclo[4.2.1.01,5]nonane derivative | Acid-catalyzed ring opening | Methanol, p-Toluenesulfonic acid | Methoxy ether, Methoxycarbonyl nih.govmdpi.com |
| Thienyl bicyclo[3.2.1]octadiene | Vilsmeier-Haack / Wittig | 1. DMF, POCl₃ 2. Phosphonium ylide | Substituted styryl group beilstein-journals.orgbeilstein-journals.org |
| 8-Oxabicyclo[3.2.1]octene triflate | Stille Coupling | Arylstannane, Pd catalyst | Biaryl substituent nih.gov |
This interactive table summarizes methods for introducing additional functional groups.
Comparative Reactivity Studies of Related Compounds
Comparative studies of bicyclo[3.2.1]octene analogues and their derivatives provide crucial insights into how structural modifications influence chemical reactivity.
Diels-Alder Reactivity: In a study of dienophiles, homochiral oxabicyclo[3.2.1]octadiene building blocks were found to undergo exceptionally facile Diels-Alder reactions. nih.gov Their reactivity was notably faster than that of several well-studied bicyclo[2.2.1]heptene dienophiles, an effect attributed to a combination of ring strain and homoconjugation effects in the oxabicyclic system. nih.gov
Skeletal Rearrangements: The reactivity of 6,8-dioxabicyclo[3.2.1]octan-4-ols was investigated using different reagents. beilstein-journals.org Treatment with either thionyl chloride/pyridine or under Appel conditions (triphenylphosphine, carbon tetrachloride) induced a skeletal rearrangement involving an oxygen migration to form a 2-chloro-3,8-dioxabicyclo[3.2.1]octane. beilstein-journals.org In contrast, analogous allylic alcohols with endocyclic or exocyclic unsaturation underwent simple chlorination without any rearrangement, demonstrating that the saturation of the bicyclic core is critical for the rearrangement pathway. beilstein-journals.org
Cross-Coupling Efficiency: In the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, Stille cross-coupling protocols were highly effective, furnishing the desired products in high yields. nih.gov Conversely, attempts to use Suzuki coupling under the same conditions often resulted in complex reaction mixtures, indicating the superior performance of the Stille protocol for this particular substrate. nih.gov
Reaction Pathway Selectivity: The reaction of bicyclo[3.2.1]octene alkylidenemalononitriles was found to be highly dependent on temperature. nsf.gov At lower temperatures (room temperature to 40 °C), a ring-closing metathesis reaction was the sole outcome. However, at elevated temperatures (60-80 °C), the product mixture contained both the metathesis product and a compound formed from a beilstein-journals.orgbeilstein-journals.org Cope ring rearrangement, showing that temperature can be used to control the reaction pathway. nsf.gov
Emerging Research Directions and Future Challenges
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are increasingly influencing the synthesis and modification of complex molecules. For halogenated compounds like 3,4-Dibromobicyclo[3.2.1]oct-2-ene, a primary challenge is the development of environmentally benign processes that minimize hazardous waste and improve atom economy.
Research Focus:
Alternative Brominating Agents: Future work will likely focus on replacing traditional brominating agents with greener alternatives. The use of solid, non-hazardous brominating reagents, such as an alkali metal bromide and bromate (B103136) salt mixture, has been shown to be effective for other aromatic systems and could be adapted for bicyclic alkenes. rroij.com This approach often proceeds in aqueous media at room temperature without a catalyst, offering significant environmental benefits. rroij.com
Catalytic and Solvent-Free Reactions: The development of catalytic methods for derivatization is a key goal. For instance, the use of phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB) has enabled efficient reactions in water, eliminating the need for volatile organic solvents. rsc.org Exploring such catalytic systems for the functionalization of this compound is a promising direction.
Atom Economy: Designing reactions with high atom economy is crucial. Cascade or domino reactions, where multiple bonds are formed in a single operation, are particularly attractive as they reduce the number of synthetic steps, solvent usage, and purification efforts.
Exploration of Unconventional Reaction Pathways
Moving beyond traditional thermal reactions, the exploration of unconventional activation methods such as photochemistry and radical chemistry can unlock novel transformations for this compound.
Research Focus:
Photochemical Reactions: Photochemistry offers a powerful tool for accessing unique reactive intermediates. helmholtz-berlin.de The irradiation of bicyclic enones has been shown to induce deep-seated rearrangements, leading to the formation of exceptionally stable ketenes or triggering 1,2-acyl shifts. beilstein-journals.org Investigating the photochemical behavior of this compound could reveal new isomerization or cycloaddition pathways that are inaccessible under thermal conditions.
Radical-Mediated Transformations: Radical reactions provide a complementary approach to ionic pathways for C-C and C-heteroatom bond formation. The bromination of benzobicyclic systems using 1,2-dibromotetrachloroethane (B50365) (DBTCE) is known to proceed via radical intermediates, sometimes leading to unusual rearranged products. researchgate.net Similarly, aminyl radicals generated from azanorbornane precursors have been shown to undergo regioselective rearrangement to form expanded diazabicyclo[3.2.1]octene systems. us.es Exploring the radical-mediated reactions of this compound, for instance through radical cyclizations, could lead to the construction of novel polycyclic frameworks. dicp.ac.cn
Advanced Catalytic Systems for Selective Transformations
The development of highly selective and efficient catalytic systems is paramount for the precise functionalization of the this compound scaffold. The presence of two distinct bromine atoms (vinylic and allylic) and a reactive double bond presents both a challenge and an opportunity for selective catalysis.
Research Focus:
Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern organic synthesis. nobelprize.org Developing conditions for the selective cross-coupling of either the vinylic or allylic C-Br bond in this compound would be a significant advance. This would allow for the stepwise and controlled introduction of different substituents. Research into palladium-catalyzed reactions on related bicyclic systems, such as the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes via Heck-type reactions, demonstrates the potential for complex constructions. acs.orgbohrium.com The Suzuki-Miyaura cross-coupling, which is effective for a wide range of aryl bromides, could be a powerful tool for derivatization if selectivity can be achieved. beilstein-journals.org
Organocatalysis: Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of bicyclic systems. rsc.org Chiral phosphoric acids and amine-based catalysts have been used to construct bicyclo[3.2.1]octane frameworks with high stereocontrol through domino reactions. nih.gov Applying organocatalysis to the desymmetrization or kinetic resolution of derivatives of this compound could provide access to valuable chiral building blocks.
Gold-Catalyzed Reactions: Gold catalysts have shown unique reactivity in activating alkynes and facilitating cascade reactions. A gold-catalyzed domino process has been used to construct oxabicyclo[3.2.1]octane scaffolds through a sequence of cyclization and rearrangement. nih.gov Exploring the reactivity of the alkene in this compound with gold catalysts could lead to novel intramolecular cyclization or rearrangement products.
Integration with Flow Chemistry and Automated Synthesis
To accelerate discovery and improve process safety and scalability, the integration of modern technologies like flow chemistry and automated synthesis is essential.
Research Focus:
Continuous-Flow Microreactors: Microreactor technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or hazardous reactions. beilstein-journals.orgkth.se The synthesis of other bicyclic esters has been shown to be significantly faster and higher yielding in a continuous-flow microreactor compared to batch conditions. researchgate.net Applying this technology to the synthesis and derivatization of this compound could enable more efficient and scalable production. rsc.orgresearchgate.net
Automated Synthesis Platforms: The combination of artificial intelligence (AI) for reaction planning and robotic platforms for execution is revolutionizing chemical synthesis. youtube.comyoutube.com These automated systems can rapidly screen reaction conditions, optimize yields, and synthesize libraries of compounds for biological screening. sigmaaldrich.comnih.gov Employing such platforms for the derivatization of this compound would dramatically accelerate the exploration of its chemical space and the discovery of new functional molecules.
Table 1: Comparison of Batch vs. Flow Synthesis for a Bicyclic Ester This table illustrates the potential advantages of flow chemistry, using the synthesis of bicyclo[2.2.1]-5-hepten-2-methyl ester as a representative example.
Click to view interactive data
| Feature | Batch Reaction | Continuous-Flow Microreactor | Reference |
|---|---|---|---|
| Reaction Time | 4.5 hours | 335 seconds | researchgate.net |
| Yield | 93% | 96.7% | researchgate.net |
| Process Type | Discontinuous | Continuous | researchgate.net |
Theoretical Insights Guiding Experimental Design
Computational chemistry provides a powerful lens through which to understand and predict the reactivity of complex molecules. Theoretical studies can rationalize experimental observations and guide the design of new reactions and catalysts.
Research Focus:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms. For example, computational studies have been used to understand the regioselective rearrangement of aminyl radicals in the formation of diazabicyclo[3.2.1]octene systems and to rationalize the stereoselectivity of organocatalytic domino reactions. us.esacs.org A theoretical study has also been presented on the formation of exo-3,4-dibromobicyclo[3.2.1]octene-2 from the addition of dibromocarbene to bicyclo[2.2.1]heptene, suggesting a direct rearrangement of the intermediate dibromocyclopropane. researchgate.net
Reactivity Prediction: Computational models can predict the relative stabilities of intermediates and transition states, helping to anticipate the most likely reaction pathways. rroij.com DFT calculations on related bicyclo[3.2.1]octane systems have been used to compare the stabilities of different isomers and to understand their electronic structures. rroij.com Such studies on this compound could predict the relative reactivity of the vinylic versus allylic C-Br bonds, guiding the design of selective functionalization reactions.
Catalyst Design: Molecular modeling can aid in the design of new catalysts with enhanced activity and selectivity. By understanding the interactions between a substrate, catalyst, and reagents at the molecular level, more effective catalytic systems can be rationally designed for specific transformations of the this compound scaffold.
Table 2: List of Mentioned Compounds
Click to view interactive data
| Compound Name | Structure |
|---|---|
| This compound | Bicyclic compound with two bromine atoms |
| Bicyclo[3.2.1]octane | Core bicyclic alkane structure |
| Cetyltrimethylammonium bromide (CTAB) | Quaternary ammonium (B1175870) salt used as a catalyst |
| 1,2-dibromotetrachloroethane (DBTCE) | A radical brominating agent |
| 2,8-Diazabicyclo[3.2.1]oct-2-ene | A nitrogen-containing bicyclic system |
| Bicyclo[2.2.1]-5-hepten-2-methyl ester | A bicyclic ester used as an example in flow synthesis |
| Bicyclo[2.2.1]heptene | A bicyclic alkene, also known as Norbornene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
